Pyridine-2,6-diethanol

Polymer Chemistry Degradable Polymers ATRP

Sourcing symmetrical diols for stimuli-responsive materials often yields analogs with inadequate degradation profiles. Pyridine-2,6-diethanol (CAS 1077-36-7) uniquely enables thermally and hydrolytically labile polymer architectures, unlike stable 2,6-pyridinedimethanol-derived esters. - Synthesize dimethacrylate cross-linkers for thermosets that degrade completely at 150 °C or under alkaline hydrolysis. - Create mid-chain cleavable ATRP initiators (PyDEDBrMeP) to halve polymer molecular weight on demand. - Employ as a tridentate O,N,O-pincer ligand for selective Ru-catalyzed hydrogen-transfer reactions. Standard analytical documentation ensures batch-to-batch consistency.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 1077-36-7
Cat. No. B085852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,6-diethanol
CAS1077-36-7
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CCO)CCO
InChIInChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2
InChIKeyVSZWBJJFJGROCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,6-diethanol Overview & Procurement


Pyridine-2,6-diethanol (CAS 1077-36-7) is a heterocyclic building block featuring a central pyridine ring symmetrically substituted at the 2- and 6-positions with 2-hydroxyethyl groups [1]. This C₂-symmetric diol (C₉H₁₃NO₂, MW 167.20 g/mol) [1] serves as a versatile precursor for synthesizing degradable polymer architectures, bifunctional initiators, and tridentate (O,N,O-pincer) ligands for transition metal complexes [2][3]. Unlike simple pyridine-alcohol ligands, its dual hydroxyl-ethyl arms enable the construction of symmetrical, cleavable diester linkages that confer thermolytic and alkaline hydrolytic lability, a property leveraged in the development of stimuli-responsive materials [2].

Why Pyridine-2,6-diethanol Cannot Be Replaced


Direct substitution with structurally analogous ligands, such as 2,6-pyridinedimethanol (CAS 1195-59-1) or 2-(2-hydroxyethyl)pyridine (CAS 103-74-2), fundamentally alters the degradation profile of derived polymers and catalysts. The 2-(pyridin-2-yl)ethyl ester moiety, unique to Pyridine-2,6-diethanol, is thermally and hydrolytically labile, whereas the corresponding 2-(pyridin-2-yl)methyl ester derived from 2,6-pyridinedimethanol is thermally stable [1]. This molecular distinction directly impacts the cleavability of polymer networks and the recyclability of catalytic systems, making generic ligand replacement a critical failure point for applications requiring controlled degradation [1][2].

Pyridine-2,6-diethanol Performance Comparison


Thermolytic Cleavage of ATRP Initiators

The bifunctional ATRP initiator PyDEDBrMeP, synthesized from Pyridine-2,6-diethanol, undergoes thermolytic cleavage, reducing the molecular weight of linear polymers by a factor of 2. In contrast, the control initiator PyDMDBrMeP, derived from 2,6-pyridinedimethanol, exhibits complete thermal stability with no molecular weight change under identical thermolysis conditions [1].

Polymer Chemistry Degradable Polymers ATRP Stimuli-Responsive Materials

Cross-Linker Cleavage by Alkaline Hydrolysis

Polymer networks cross-linked with 2,6-pyridinediethanol dimethacrylate are completely cleaved under alkaline hydrolysis, converting the insoluble network to soluble branched (star) structures. In contrast, a control cross-linker derived from 2,6-pyridinedimethanol is thermally stable and only partially cleaves under alkaline conditions [1][2].

Polymer Networks Hydrogels Alkaline Hydrolysis Cleavable Cross-Linkers

Selective Amine Alkylation via Ru₃ Cluster

The triruthenium carbonyl cluster Ru₃(bhmp-H)₂(CO)₈, prepared using the 2,6-bis(hydroxymethyl)pyridine form of Pyridine-2,6-diethanol, exhibits efficient catalytic activity for the selective transformation of primary amines into secondary amines via hydrogen transfer, though the cluster derived from 2-(2-hydroxyethyl)pyridine (hep-H) displayed the highest overall activity among the three ligands tested [1].

Homogeneous Catalysis Hydrogen Transfer Ruthenium Clusters Amine Alkylation

Steric Effects on Cu(II) Complex Formation

Formation constants for Cu(II) complexes with substituted pyridines demonstrate that 2-substituents exert a profound steric effect on complex stability. The 2-hydroxyethyl groups of Pyridine-2,6-diethanol, being bulkier than methyl substituents, are expected to lower the formation constant relative to unsubstituted pyridine, a trend consistent with the steric hindrance observed for 2-methylpyridine complexes [1].

Coordination Chemistry Stability Constants Metal Chelation Ligand Design

Pyridine-2,6-diethanol Key Applications


Cleavable Polymer Networks and Hydrogels

Utilize Pyridine-2,6-diethanol to synthesize dimethacrylate cross-linkers (e.g., 2,6-pyridinediethanol dimethacrylate) for fabricating polymer networks that undergo complete degradation under mild thermolysis (150 °C) or alkaline hydrolysis [1][2]. This platform enables the development of recyclable thermosets, sacrificial templates for porous materials, and stimuli-responsive hydrogels for drug delivery where on-demand degradation is required [1].

Degradable Bifunctional ATRP Initiators

Convert Pyridine-2,6-diethanol to the bifunctional initiator PyDEDBrMeP for atom transfer radical polymerization (ATRP). The resulting polymers can be cleaved precisely at their midpoint via thermolysis, reducing molecular weight by a factor of 2, which is valuable for studying polymer architecture-property relationships and for creating cleavable block copolymers [1].

C₂-Symmetric Tridentate Ligands for Catalysis

Employ Pyridine-2,6-diethanol as a neutral O,N,O-pincer ligand for the synthesis of ruthenium carbonyl clusters (e.g., Ru₃(bhmp-H)₂(CO)₈) that catalyze selective hydrogen-transfer reactions, such as the mono-alkylation of primary amines [3]. The symmetrical, bidentate coordination mode can impose specific geometries on metal centers, influencing catalytic selectivity in asymmetric transformations [3].

Sterically Demanding Chelator for Selective Metal Binding

Leverage the steric bulk of the 2-hydroxyethyl substituents to modulate the stability constants of Cu(II) and other transition metal complexes, as inferred from class-level trends in substituted pyridine ligands [4]. This property may be exploited in designing metal-selective chelators for analytical separations or in medicinal chemistry for tuning metalloenzyme inhibition profiles [4].

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